Direct Comparative Binding Affinity: Homopiperazine Versus Piperazine Core at Dopamine D2 and D3 Receptors
In a systematic comparison of N-phenylhomopiperazine analogs versus previously published N-phenylpiperazine analogs, ring expansion from piperazine to homopiperazine resulted in a generally decreased binding affinity at both D2 and D3 dopamine receptors, with a concurrent decrease in D3 versus D2 binding selectivity as measured by Ki ratio [1]. Among the homopiperazine series, optimized ligands achieved D3 Ki values ranging from 0.7 nM to 3.9 nM, with D3:D2 selectivity ratios of 30-fold to 170-fold [1]. The highest affinity compound in the series, 11a, exhibited a D3 Ki of 0.7 nM with 170-fold D3:D2 selectivity [1].
| Evidence Dimension | D3 and D2 receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Homopiperazine series: D3 Ki = 0.7–3.9 nM; D3:D2 selectivity = 30–170-fold. Compound 11a: D3 Ki = 0.7 nM, D3:D2 selectivity = 170-fold. |
| Comparator Or Baseline | Piperazine congeners: Reported D3 Ki values generally lower (higher affinity); D3:D2 selectivity ratios generally higher. |
| Quantified Difference | Homopiperazines: decreased D3 affinity; decreased D3:D2 selectivity ratio relative to piperazine analogs. |
| Conditions | Competitive radioligand binding assays using [125I]IABN; human D2 and D3 receptors stably expressed in HEK 293 cells. |
Why This Matters
This direct comparative evidence establishes that 1-phenyl-1,4-diazepane (homopiperazine core) cannot be treated as a functionally equivalent substitute for 1-phenylpiperazine in dopamine receptor-targeted applications; selection of the homopiperazine scaffold predicts systematically lower D3 affinity and lower D3:D2 selectivity.
- [1] Li A, Mishra Y, Malik M, Wang Q, Taylor M, Luedtke RR, et al. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorg Med Chem. 2013 Jun 1;21(11):2988-2998. PMID: 23618707. View Source
